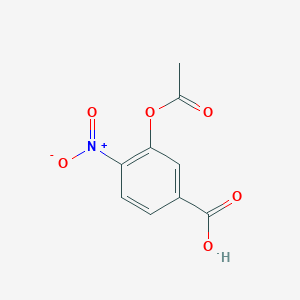

3-Acetoxy-4-nitrobenzoic acid

Descripción general

Descripción

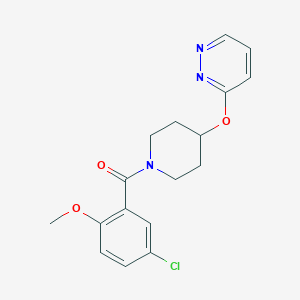

3-Acetoxy-4-nitrobenzoic acid is a chemical compound with the molecular weight of 225.16 . It is a yellow to brown solid at room temperature . The IUPAC name for this compound is 3-(acetyloxy)-4-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13) . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and six oxygen atoms .Aplicaciones Científicas De Investigación

1. Catalysis and Chemical Reactions

The study of polyelectrolyte catalysis of the alkaline hydrolysis of esters, including 4-acetoxy-3-nitrobenzoic acid, has shown significant findings. The acceleration of ion-molecule and ion-ion reactions by cationic polyelectrolytes, particularly when the hydrophobic character of the esters or polyelectrolytes increases, highlights its potential application in chemical catalysis (Kitano, Tanaka, & Okubo, 1976).

2. Solubility and Chemical Properties

Research on the Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase includes derivatives of nitrobenzoic acid. Such studies are essential in understanding the solubility and chemical interactions of compounds like 3-Acetoxy-4-nitrobenzoic acid in various solvents, which is crucial for pharmaceutical and chemical industries (Hart et al., 2015).

3. Crystal Structure Analysis

Research into the crystal structures of compounds similar to this compound, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is significant in drug design, particularly in developing inhibitors for proteins like influenza virus neuraminidase. This research is pivotal in understanding the molecular structure and potential applications of these compounds (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

4. Gas Sensor Properties

The use of nitrobenzoic acid derivatives in the synthesis of novel nanostructures, like WO3 nanoplates, which have significant applications in gas sensor technology, is another crucial application. Such studies help in developing advanced materials for detecting various gases (Su, Li, Jian, & Wang, 2010).

5. Polymer Chemistry

Investigations into the esterolytic catalysis by poly(carbylhistidine) and poly(carbylhistamine) using substrates like 4-nitrophenyl acetate and related compounds demonstrate the significance of this compound in polymer chemistry. Such studies can lead to the development of new polymeric materials with specific catalytic properties (Eijk, Gusdorf, Nolte, & Drenth, 2010).

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrobenzoic acid, indicates that it can cause serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Similar precautions should be taken when handling 3-Acetoxy-4-nitrobenzoic acid.

Direcciones Futuras

Propiedades

IUPAC Name |

3-acetyloxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXFEUYSCNJQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)

![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)

![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)

![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)